molecular formula C12H15NO4 B8506511 3-Cyclopentoxy-4-nitrobenzyl alcohol

3-Cyclopentoxy-4-nitrobenzyl alcohol

Cat. No. B8506511
M. Wt: 237.25 g/mol
InChI Key: UCVRHQYQDFVOLI-UHFFFAOYSA-N
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Patent
US05274002

Procedure details

To a stirred solution of 5.0 g (21.1 mmol) of 3-cyclopentoxy-4-nitrobenzyl alcohol in 200 mL of dry methylene chloride is added 19.0 g (218.5 mmol) of activated manganese dioxide in one portion. The brown suspension is warmed to reflux for 48 hours after which time the mixture is cooled to room temperature, filtered over Celite 545 and concentrated. Liquid chromatography over 200 g of silica gel eluting with 30% ethyl acetate in hexane provided the desired, analytically pure compound upon drying in vacuo.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[N+:15]([O-:17])=[O:16])[CH2:10][OH:11])[CH2:5][CH2:4][CH2:3][CH2:2]1>C(Cl)Cl.[O-2].[O-2].[Mn+4]>[CH:1]1([O:6][C:7]2[CH:8]=[C:9]([CH:12]=[CH:13][C:14]=2[N+:15]([O-:17])=[O:16])[CH:10]=[O:11])[CH2:2][CH2:3][CH2:4][CH2:5]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCC1)OC=1C=C(CO)C=CC1[N+](=O)[O-]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
19 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The brown suspension is warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 48 hours after which time the mixture
Duration
48 h
FILTRATION
Type
FILTRATION
Details
filtered over Celite 545
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Liquid chromatography over 200 g of silica gel eluting with 30% ethyl acetate in hexane provided the
CUSTOM
Type
CUSTOM
Details
analytically pure compound upon drying in vacuo

Outcomes

Product
Name
Type
Smiles
C1(CCCC1)OC=1C=C(C=O)C=CC1[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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